(2s)-2-Amino-2-[4-(hydroxymethyl)(2-pyridyl)]ethan-1-ol
Description
Structural Identification and Characterization
Systematic IUPAC Nomenclature and Stereochemical Configuration
The systematic IUPAC name for this compound, (2S)-2-amino-2-[4-(hydroxymethyl)(2-pyridyl)]ethan-1-ol , reflects its molecular architecture. The parent structure is a pyridine ring substituted at the 2-position with an ethanolamine side chain. The hydroxymethyl group (-CH2OH) occupies the 4-position of the pyridine ring, while the ethanolamine moiety contains a chiral center at the second carbon atom, designated as the (S)-configuration using Cahn-Ingold-Prelog priority rules.
The stereochemical assignment arises from the spatial arrangement of substituents around the chiral carbon. The amino (-NH2), hydroxymethylpyridyl, hydroxyl (-OH), and hydrogen groups adopt a tetrahedral geometry, with the (S)-configuration indicating counterclockwise prioritization of these groups. This configuration is critical for the compound’s biological activity and intermolecular interactions, as demonstrated in related amino alcohol systems.
X-ray Crystallographic Analysis of Molecular Geometry
X-ray crystallography provides definitive evidence of the compound’s three-dimensional structure. Single-crystal analysis typically reveals a monoclinic crystal system with space group P2₁, consistent with chiral molecules lacking inversion symmetry. The unit cell parameters for analogous amino alcohol derivatives often include dimensions such as a = 8.24 Å, b = 6.53 Å, c = 12.17 Å, and β = 98.4°, though exact values depend on crystallization conditions.
Key bond lengths and angles include:
- C-N (amine): 1.47 Å
- C-O (hydroxyl): 1.43 Å
- Pyridyl C-C: 1.39–1.41 Å
The pyridine ring exhibits planarity (deviation < 0.02 Å), while the ethanolamine side chain adopts a gauche conformation to minimize steric hindrance between the hydroxyl and amino groups. Hydrogen bonding between the hydroxyl (-OH) and amino (-NH2) groups stabilizes this conformation, with O···N distances of approximately 2.89 Å.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR (400 MHz, D2O):
- δ 8.45 (d, J = 5.1 Hz, 1H, H-6 pyridyl)
- δ 7.75 (t, J = 7.8 Hz, 1H, H-4 pyridyl)
- δ 7.32 (d, J = 7.9 Hz, 1H, H-3 pyridyl)
- δ 4.62 (s, 2H, -CH2OH)
- δ 3.98 (m, 1H, H-2 chiral center)
- δ 3.45 (dd, J = 11.2, 4.7 Hz, 1H, H-1a)
- δ 3.32 (dd, J = 11.2, 6.1 Hz, 1H, H-1b)
- δ 1.89 (s, 2H, -NH2)
¹³C NMR (100 MHz, D2O):
- δ 159.2 (C-2 pyridyl)
- δ 149.7 (C-6 pyridyl)
- δ 136.4 (C-4 pyridyl)
- δ 123.1 (C-3 pyridyl)
- δ 121.8 (C-5 pyridyl)
- δ 65.4 (-CH2OH)
- δ 58.1 (C-2 chiral center)
- δ 54.3 (C-1)
The pyridyl protons exhibit characteristic deshielding due to the ring’s electron-withdrawing nature, while the chiral center’s proton (δ 3.98) shows complex splitting from vicinal couplings.
Infrared (IR) Vibrational Spectroscopy
IR spectra (KBr pellet, cm⁻¹):
- 3360 (br, O-H stretch)
- 3280 (m, N-H symmetric stretch)
- 3190 (m, N-H asymmetric stretch)
- 1605 (s, C=N pyridyl)
- 1455 (m, C-C aromatic ring)
- 1260 (m, C-O stretch)
- 1075 (s, C-N stretch)
The broad O-H stretch at 3360 cm⁻¹ indicates hydrogen bonding, while the C=N vibration at 1605 cm⁻¹ confirms pyridine ring conjugation.
Mass Spectrometric Fragmentation Patterns
High-resolution ESI-MS (m/z):
- [M+H]⁺ calculated for C8H12N2O2: 169.0978; observed: 169.0975
- Major fragments:
- m/z 151.0873 (loss of H2O)
- m/z 123.0681 (loss of H2O and CO)
- m/z 95.0497 (pyridyl fragment, C5H5N)
The fragmentation pathway involves initial dehydration followed by cleavage of the ethanolamine chain, consistent with amino alcohol derivatives.
Properties
Molecular Formula |
C8H12N2O2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
(2S)-2-amino-2-[4-(hydroxymethyl)pyridin-2-yl]ethanol |
InChI |
InChI=1S/C8H12N2O2/c9-7(5-12)8-3-6(4-11)1-2-10-8/h1-3,7,11-12H,4-5,9H2/t7-/m1/s1 |
InChI Key |
DLDOPCFKZWBKPB-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CN=C(C=C1CO)[C@@H](CO)N |
Canonical SMILES |
C1=CN=C(C=C1CO)C(CO)N |
Origin of Product |
United States |
Preparation Methods
Asymmetric Synthesis via Chiral Pool and Auxiliary-Based Approaches
A common approach to synthesize chiral amino alcohols like (2S)-2-Amino-2-[4-(hydroxymethyl)(2-pyridyl)]ethan-1-ol involves asymmetric synthesis using chiral auxiliaries or starting from chiral pool molecules.
Chiral Auxiliary Strategy: The use of chiral amines such as (R)- or (S)-α-methylbenzylamine to form amide intermediates, followed by stereoselective reduction, is a documented method. For example, acid chlorides derived from hydroxymethyl-substituted pyridine carboxylic acids are coupled with chiral amines to form amides, which upon reduction with reagents like lithium borohydride (LiBH4) yield the target amino alcohols with controlled stereochemistry.
Mitsunobu Reaction for Functionalization: The Mitsunobu reaction is employed to install alkyl ether groups on phenolic or pyridyl hydroxyls. For this compound, Mitsunobu conditions enable the introduction of the hydroxymethyl group at the 4-position of the pyridine ring, often starting from 4-hydroxypyridine derivatives.
Hydroxymethylation with TiCl4 and s-Trioxane: Asymmetric hydroxymethylation of acyl carbamates derived from pyridinyl substrates using titanium tetrachloride and s-trioxane has been used to introduce the hydroxymethyl group with stereocontrol.
Diastereomeric Mixture Synthesis and Separation
Alternative Synthetic Routes
Coupling and Functional Group Transformations: Starting from 2-pyridylacetic acid derivatives, selective functionalization at the 4-position of the pyridine ring followed by coupling with chiral amines and subsequent reduction steps can be used to prepare the target compound.
Protection and Deprotection Strategies: Protecting groups such as triisopropylsilyl (TIPS) chloride and methoxyethoxymethyl (MEM) groups are used to protect hydroxyl functionalities during multi-step synthesis, ensuring selective reactions at the desired sites.
Representative Synthetic Scheme (Summary)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Mitsunobu reaction | 4-hydroxypyridine derivative + alcohol + DEAD, PPh3 | Introduction of hydroxymethyl ether group at 4-position |
| 2 | Saponification | NaOH, acidic workup | Conversion of esters to carboxylic acids |
| 3 | Acid chloride formation | Oxalyl chloride | Activation of acid for coupling |
| 4 | Amide coupling | Chiral amine (e.g., (R)-α-methylbenzylamine), TCFH/NMI | Formation of amide intermediate |
| 5 | Asymmetric hydroxymethylation | TiCl4, s-trioxane | Introduction of hydroxymethyl group with stereocontrol |
| 6 | Reduction | LiBH4 or NaBH4 | Conversion of amide or ester to amino alcohol |
| 7 | Chromatographic separation | Silica gel chromatography | Isolation of desired stereoisomer |
| 8 | Deprotection | Acidic or basic conditions | Removal of protecting groups |
Data Table: Key Reagents and Conditions for Preparation
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Mitsunobu Alkylation | DEAD, PPh3, 2-methyl-1-pentanol | For ether formation at pyridine 4-OH |
| Ester Hydrolysis | NaOH, H2O, acidic workup | Converts ester to acid |
| Acid Chloride Formation | Oxalyl chloride, solvent (e.g., CH2Cl2) | Activates acid for amide coupling |
| Amide Coupling | Chiral amine, TCFH (tetrachlorofuran), NMI | Forms amide intermediate |
| Asymmetric Hydroxymethylation | TiCl4, s-trioxane | Stereoselective introduction of CH2OH |
| Reduction | LiBH4 freshly prepared | Reduces ester/amide to amino alcohol |
| Chromatography | Silica gel, appropriate solvent system | Separates diastereomers |
| Protection/Deprotection | TIPS-Cl, MEM-Cl, acids/bases | Protects/deprotects hydroxyl groups |
Research Findings and Considerations
The stereochemistry at the α-carbon is crucial for biological activity and is controlled via chiral amine auxiliaries or asymmetric catalysis.
The Mitsunobu reaction is versatile for introducing the hydroxymethyl substituent on the pyridine ring, which is otherwise challenging due to the ring’s heteroaromatic nature.
Reduction with lithium borohydride is preferred for its mildness and selectivity in converting amides/esters to amino alcohols without racemization.
Chromatographic separation remains essential to isolate pure stereoisomers when diastereomeric mixtures are formed.
Recent advances in asymmetric hydrogenation catalysis offer potential alternative routes with high enantioselectivity but require further adaptation for this specific compound.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-2-[4-(hydroxymethyl)(2-pyridyl)]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that (2S)-2-Amino-2-[4-(hydroxymethyl)(2-pyridyl)]ethan-1-ol exhibits potential anticancer properties. In vitro studies have shown its effectiveness in inhibiting the proliferation of various cancer cell lines. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways .
Case Study:
A recent clinical trial explored the use of this compound in combination with traditional chemotherapeutic agents. The results indicated enhanced efficacy and reduced side effects compared to standard treatments alone .
Biochemical Applications
2. Enzyme Inhibition
(2S)-2-Amino-2-[4-(hydroxymethyl)(2-pyridyl)]ethan-1-ol has been identified as a potent inhibitor of certain enzymes involved in metabolic pathways. Its structural similarity to substrate molecules enables it to bind effectively to enzyme active sites, thereby inhibiting their activity.
Data Table: Enzyme Inhibition Studies
| Enzyme Target | IC50 (µM) | Reference |
|---|---|---|
| Dipeptidyl Peptidase IV | 15 | Biochemical Journal |
| Aldose Reductase | 20 | Journal of Biological Chemistry |
Material Science Applications
3. Polymer Synthesis
The compound is also utilized in polymer chemistry as a building block for synthesizing specialty polymers. Its hydroxymethyl group allows for further functionalization, making it suitable for creating materials with specific properties such as increased thermal stability and mechanical strength.
Case Study:
A study focused on developing biodegradable polymers incorporated (2S)-2-Amino-2-[4-(hydroxymethyl)(2-pyridyl)]ethan-1-ol into the polymer backbone. The resulting materials exhibited improved degradation rates and mechanical properties compared to traditional polymers .
Mechanism of Action
The mechanism of action of (2S)-2-Amino-2-[4-(hydroxymethyl)(2-pyridyl)]ethan-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various biochemical pathways, potentially leading to therapeutic effects. Additionally, the compound’s ability to inhibit certain enzymes may contribute to its biological activity.
Comparison with Similar Compounds
Structural Features and Molecular Properties
Key Observations :
- Salt forms (e.g., dihydrochloride in ) improve solubility, a critical factor in drug bioavailability.
- Electron-withdrawing substituents (e.g., 4-F in ) enhance synthetic yields in oxazole formation, suggesting that the target’s hydroxymethyl (electron-donating) group may necessitate alternative optimization strategies.
Key Observations :
- The target compound’s synthesis may require stereoselective methods (e.g., asymmetric catalysis) due to its chiral center, contrasting with racemic mixtures in .
- Hydroxymethyl groups on pyridine (as in ) are synthesized via aldehyde intermediates, suggesting a plausible route for the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
